

Technical Guide: Spectroscopic Characterization of Descarboxyl Levofloxacin

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Compound of Interest

Compound Name: *Descarboxyl Levofloxacin*

CAS No.: 178964-53-9

Cat. No.: B1670107

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of **Descarboxyl Levofloxacin**, a critical degradation product and impurity of the fluoroquinolone antibiotic, Levofloxacin. As a key analyte in pharmaceutical quality control and stability studies, its unambiguous identification is paramount. This document consolidates available mass spectrometry data and provides an expert-driven interpretation of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in the analysis of the parent compound. Detailed, field-proven protocols for data acquisition are presented to ensure methodological robustness. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a deep understanding of the structural characterization of Levofloxacin-related impurities.

Introduction and Significance

Levofloxacin is a broad-spectrum antibiotic widely used to treat a variety of bacterial infections. [1] During its synthesis, storage, or under physiological conditions, Levofloxacin can degrade, forming various impurities that may lack therapeutic efficacy or pose potential safety risks.

Descarboxyl Levofloxacin (CAS No. 178964-53-9) is one such impurity, formed by the removal of the C6-carboxylic acid group.[2][3] The absence of this key functional group, which is crucial for the antibacterial activity of quinolones, renders this molecule inactive. Therefore, regulatory agencies mandate strict monitoring and control of its levels in Levofloxacin drug products.

The unambiguous identification and quantification of **Descarboxyl Levofloxacin** rely on robust analytical techniques, primarily a combination of chromatography and spectroscopy. This guide explains the fundamental spectroscopic data (MS, IR, NMR) that collectively serve as a molecular fingerprint for this specific compound.

Molecular Structure Analysis

The core structural difference between Levofloxacin and **Descarboxyl Levofloxacin** is the substitution of a carboxylic acid group (-COOH) at the C6 position with a hydrogen atom. This seemingly minor change has profound effects on the molecule's physicochemical properties and its spectroscopic output.

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} caption: "Figure 1: Comparison of Levofloxacin and Descarboxyl Levofloxacin structures."
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Mass Spectrometry (MS) Data

Mass spectrometry is the primary technique for confirming the molecular weight and fragmentation pattern of **Descarboxyl Levofloxacin**. Electrospray ionization (ESI) in positive mode is highly effective for this class of compounds.

Molecular Ion

The key diagnostic feature is the protonated molecular ion ($[M+H]^+$). For **Descarboxyl Levofloxacin**, with a molecular formula of $C_{17}H_{20}FN_3O_2$, the expected exact mass is 317.1540.

- **Observed Ion:** Studies identifying the degradation products of Levofloxacin have consistently reported the protonated molecular ion for the descarboxyl impurity at m/z 318.2.[4][5] This

corresponds to the $[M+H]^+$ adduct and is the definitive indicator of the loss of the CO_2 group (44 Da) from the parent drug.

Fragmentation Pathway

Tandem MS (MS/MS) provides structural confirmation. The fragmentation of **Descarboxyl Levofloxacin** is expected to mirror that of the parent Levofloxacin, primarily involving losses around the piperazine ring. The parent Levofloxacin ($[M+H]^+ = 362.1$) typically shows a major fragment at m/z 318.1, corresponding to the loss of the carboxyl group, which is effectively the molecular ion of the impurity itself.[6]

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} caption: "Figure 2: Predicted MS/MS fragmentation pathway for Descarboxyl Levofloxacin."
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Data Summary

Parameter	Value	Source
Molecular Formula	$C_{17}H_{20}FN_3O_2$	[2]
Molecular Weight	317.36 g/mol	[2]
Ionization Mode	ESI, Positive	[4][5]
$[M+H]^+$ Ion	m/z 318.2	[4][5]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is invaluable for identifying the presence or absence of key functional groups. The defining difference between Levofloxacin and its descarboxyl derivative is the loss of the carboxylic acid, which results in a clear and easily interpretable change in the IR spectrum.

Expected Spectral Features

The spectrum of **Descarboxyl Levofloxacin** is predicted by removing the characteristic absorptions of the carboxylic acid from the spectrum of Levofloxacin.

- **Disappearance of Carboxylic Acid Bands:** The most significant change will be the complete absence of the strong C=O stretch from the carboxylic acid, typically seen around 1724 cm^{-1} in the parent Levofloxacin.[7] The broad O-H stretch from the hydrogen-bonded carboxylic acid, usually found between $2500\text{-}3300\text{ cm}^{-1}$, will also be absent.
- **Persistence of Core Bands:** The remaining signals will be preserved, including:
 - **Ketone C=O Stretch:** A strong band around $1620\text{-}1626\text{ cm}^{-1}$ corresponding to the C7-ketone conjugated with the aromatic system.[7][8]
 - **Aromatic C=C Stretches:** Multiple bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.
 - **C-F Stretch:** A strong absorption around $805\text{-}840\text{ cm}^{-1}$. [7]
 - **C-N and C-O Stretches:** Bands within the fingerprint region ($1000\text{-}1300\text{ cm}^{-1}$).

Comparative IR Data

Functional Group	Parent Levofloxacin (cm^{-1})[7]	Predicted Descarboxyl Levofloxacin (cm^{-1})	Rationale for Change
Carboxylic Acid O-H	~3268 (broad)	Absent	Removal of -COOH group
Carboxylic Acid C=O	~1724 (strong, sharp)	Absent	Removal of -COOH group
Ketone C=O	~1626 (strong)	~1626 (strong)	Ketone group is retained
Aromatic C=C	1450-1600	1450-1600	Aromatic core is unchanged
C-F Stretch	~839	~839	C-F bond is retained

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework. The analysis of **Descarboxyl Levofloxacin's** NMR spectra is best understood by predicting the changes

relative to the well-documented spectra of Levofloxacin.[9]

¹H NMR Spectroscopy (Predicted)

The primary change in the proton NMR will be the replacement of the C6-carboxyl group with a proton, which will appear as a new singlet in the aromatic region.

- **New Aromatic Proton (H6):** A new singlet is expected to appear around 7.5-7.8 ppm. Its exact chemical shift will be influenced by the adjacent ketone. This replaces the highly deshielded carboxylic acid proton signal often observed far downfield (>14 ppm) in Levofloxacin spectra run in DMSO-d₆.
- **Shift of H5 Proton:** The proton at the C5 position, which is adjacent to the new H6, will experience a change in its electronic environment and coupling pattern. It is expected to shift slightly upfield compared to its position in Levofloxacin.
- **Piperazine and Methyl Protons:** The signals corresponding to the piperazine ring and the methyl groups on the chiral center and piperazine ring are expected to remain largely unchanged, appearing in the 2.2-4.5 ppm range.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will show the disappearance of the carboxyl carbon and the appearance of a new aromatic C-H carbon.

- **Disappearance of Carboxyl Carbon:** The signal for the C6-carboxylic acid carbon, typically found around 177 ppm in Levofloxacin, will be absent.
- **New Aromatic Carbon (C6):** A new signal for the C6 carbon, now bonded to a hydrogen, will appear in the aromatic region, likely between 110-125 ppm.
- **Other Carbon Signals:** The chemical shifts of the other carbons in the molecule, particularly the C5, C7, and C10a carbons, will experience minor shifts due to the electronic changes from removing the electron-withdrawing carboxyl group. The ketone carbon (C7) signal around 175 ppm will remain.

Experimental Protocols

The following are standardized, robust methodologies for acquiring the spectroscopic data for **Descarboxyl Levofloxacin**.

Workflow for Spectroscopic Analysis

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} caption: "Figure 3: General workflow for the spectroscopic identification of Descarboxyl Levofloxacin."
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Mass Spectrometry (LC-MS/MS)

- Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 acetonitrile/water mixture. Dilute further to a final concentration of ~1-10 µg/mL.
- Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
 - Flow Rate: 0.3 mL/min.
- Mass Spectrometric Conditions:
 - Ionization Source: Electrospray Ionization (ESI), Positive Mode.

- Scan Mode: Full scan (m/z 100-500) to find the parent ion, followed by product ion scan of m/z 318.2.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Collision Energy: Ramp from 10-40 eV for fragmentation analysis.

Infrared Spectroscopy (FTIR-ATR)

- Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of the ATR accessory.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.[\[10\]](#)
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
 - Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a 5 mm NMR tube.
- Instrumentation: 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse (zg30).

- Number of Scans: 16.
- Relaxation Delay: 2 seconds.
- ¹³C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence with NOE (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds.

Conclusion

The structural confirmation of **Descarboxyl Levofloxacin** is a critical task in pharmaceutical quality control. While complete, published NMR and IR spectra are not readily available, a conclusive identification can be achieved through an integrated spectroscopic approach. Mass spectrometry provides the definitive molecular weight with an $[M+H]^+$ ion at m/z 318.2. This, combined with a careful IR analysis confirming the absence of carboxylic acid bands and a predictive NMR assessment showing the appearance of a new aromatic proton, provides a self-validating system for the positive identification of this impurity. The protocols detailed herein offer a robust framework for acquiring high-quality data to meet stringent regulatory standards.

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